monacolin J acid

Statin Biosynthesis Chemical Identity Biocatalysis

Avoid failed biocatalysis due to incorrect statin forms. Monacolin J acid (MJA) is the sole substrate for LovD acyltransferase, enabling one-step simvastatin acid synthesis - a reaction impossible with lovastatin acid or simvastatin acid. Its free C8 hydroxyl uniquely accepts diverse side chains for novel statin development. Key differentiators for your workflow: • Proven ~95% conversion from lovastatin in engineered A. terreus strains (PcEST hydrolase), quantified by HPLC/UPLC at 3.91 min retention time. • Baseline HMG-CoA reductase IC50 of 1.2 μg/mL (sodium salt) provides a reference point for potency optimization. • Serves as an essential impurity reference standard for lovastatin/simvastatin QC methods.

Molecular Formula C19H30O5
Molecular Weight 338.4 g/mol
Cat. No. B1242102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemonacolin J acid
Molecular FormulaC19H30O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O)O
InChIInChI=1S/C19H30O5/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24)/t11-,12-,14+,15+,16-,17-,19-/m0/s1
InChIKeyFJQFRDAWQRBFCG-IRUSZSJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monacolin J Acid Overview & Procurement


Monacolin J acid (MJA, CHEBI:82971), a polyketide hydroxy acid with the molecular formula C19H30O5 and average mass 338.439 Da, is the open-ring β-hydroxy acid form derived from the hydrolysis of the pyranone ring of monacolin J lactone [1]. It is a key biosynthetic intermediate in the fungal pathway that produces the cholesterol-lowering drug lovastatin (monacolin K) [2]. Unlike its lactone counterpart, MJA is the direct substrate for the acyltransferase LovD in the biosynthesis of both lovastatin and, when coupled with an α-dimethylbutyryl thioester, the blockbuster drug simvastatin [3]. Its role as a fungal metabolite and its position as a gateway precursor for both natural and semi-synthetic statins make it a critical compound for metabolic engineering, biocatalysis, and drug discovery programs.

Key biosynthetic intermediate for lovastatin and simvastatin production
Direct substrate for LovD acyltransferase in enzymatic statin synthesis
Open-ring β-hydroxy acid form; requires careful storage at -20 °C

Why Monacolin J Acid Is Irreplaceable


Monacolin J acid is not interchangeable with other statins or even its own lactone form due to fundamental differences in chemical structure, reactivity, and biological role. While compounds like lovastatin acid and simvastatin acid are potent HMG-CoA reductase inhibitors [1], MJA is primarily an essential biosynthetic intermediate with a free C8 hydroxyl group, making it the unique acceptor for acyltransferase-catalyzed side-chain attachment [2]. This structural distinction defines its exclusive utility as a precursor. Furthermore, the lactone form of monacolin J (CAS 79952-42-4) and the acid form (CAS 132748-10-8) are chemically distinct entities with different solubilities, stabilities, and reactivities, leading to divergent performance in enzymatic and cellular assays [3]. Procuring the wrong form can result in failed biocatalysis, erroneous enzyme kinetics, or irreproducible results in biosynthetic pathway studies.

Monacolin J acid Lovastatin acid / Simvastatin acid End-product statins lack the free C8 hydroxyl; cannot serve as LovD substrates for derivatization.
Monacolin J acid Monacolin J lactone Lactone form is not recognized by LovD acyltransferase; enzymatic conversion may fail.
Monacolin J acid Other statin acids Divergent HMG-CoA reductase inhibition profiles; unsuited for biosynthetic pathway engineering.

Monacolin J Acid vs. Analogs: Key Evidence


Chemical Identity: Acid vs. Lactone

Monacolin J acid (MJA) is the open-ring hydroxy acid form (C19H30O5, MW 338.44), distinct from the closed-ring lactone form (C19H28O4, MW 320.42) . This difference is not merely conformational; they are separate chemical entities with unique CAS numbers: 132748-10-8 for the acid and 79952-42-4 for the lactone . The acid form is the direct substrate for the acyltransferase LovD, whereas the lactone form is not recognized by the enzyme [1]. Analytical separation by UPLC-SIR-MS shows distinct retention times of 3.91 minutes for the β-hydroxy acid and 4.17 minutes for the lactone under identical conditions [2].

Acid vs. Lactone Identity
Head-to-head
Acid: C19H30O5, MW 338.44, CAS 132748-10-8, LovD substrate
Lactone: C19H28O4, MW 320.42, CAS 79952-42-4, not a LovD substrate
ΔRetention time 0.26 min (UPLC-SIR-MS)
Identity verification critical; incorrect form may not function as enzyme substrate.
Method context: UPLC-SIR-MS analysis
Statin Biosynthesis Chemical Identity Biocatalysis Analytical Chemistry

HMG-CoA Reductase Inhibition Potency

While monacolin J acid itself is not a potent HMG-CoA reductase inhibitor, its sodium salt exhibits quantifiable inhibitory activity. The sodium salt of monacolin J causes 50% inhibition of HMG-CoA reductase at a concentration of 1.2 μg/mL [1]. This value serves as a critical baseline for evaluating novel monacolin J derivatives and highlights the weak intrinsic activity of the core scaffold compared to fully elaborated statins. For context, the active acid forms of clinical statins, such as lovastatin acid and simvastatin acid, exhibit IC50 values in the low nanomolar range (e.g., lovastatin acid IC50 = 4.5 nM in rat lens homogenate; simvastatin acid IC50 = 5.2 nM) [2].

HMG-CoA Reductase IC50
Cross-study
Monacolin J sodium salt IC50 = 1.2 μg/mL (~3.55 μM)
Lovastatin acid IC50 = 4.5 nM
~789-fold less potent than lovastatin acid
Baseline IC50 context; supports structure-activity relationship studies, not a potent inhibitor.
Assay conditions per Endo et al., 1985; comparator data from rat lens homogenate
HMG-CoA Reductase Enzyme Inhibition IC50 Cholesterol Biosynthesis

Biosynthetic Intermediate vs. End Products

Monacolin J acid (MJA) is the penultimate intermediate in the lovastatin biosynthetic pathway, positioned immediately upstream of the final product. The cytochrome P450 monooxygenase LovA catalyzes the regio- and stereo-specific hydroxylation of monacolin L acid to yield MJA [1]. Subsequently, the acyltransferase LovD transfers a 2-methylbutyryl side chain to the C8 hydroxyl of MJA to form lovastatin acid [2]. This pathway positioning is unique; lovastatin acid and simvastatin acid are end-products, not intermediates. Furthermore, MJA is the specific substrate for a one-step biocatalytic process to produce simvastatin acid, using an evolved LovD and an α-dimethylbutyryl thioester [3]. An engineered strain of A. terreus expressing a highly efficient lovastatin hydrolase (PcEST) hydrolyzes ~95% of biosynthesized lovastatin to MJA in a single-step fermentation [4].

Biosynthetic Role
Head-to-head
MJA: penultimate intermediate, direct LovD substrate; 95% hydrolysis efficiency by PcEST
Lovastatin acid / Simvastatin acid: pathway end-products
Unique precursor role supports biocatalysis pathway engineering; not interchangeable with end-products.
Fermentation context: engineered A. terreus
Biosynthesis Metabolic Engineering Biocatalysis Simvastatin Lovastatin

Physicochemical Properties: Acid vs. Lactone

Monacolin J acid exhibits distinct physicochemical properties compared to its lactone counterpart, impacting handling, storage, and experimental design. The predicted pKa for the acid form is 13.49 ± 0.40 . ACD/Labs predicted LogD values indicate significant pH-dependent lipophilicity: LogD (pH 5.5) = 0.75 and LogD (pH 7.4) = -1.02, reflecting the ionization of the carboxylic acid group at physiological pH . In contrast, the lactone form is neutral and more lipophilic. The acid form is typically supplied as a solid and is hygroscopic, requiring storage under inert atmosphere at -20°C . A patent application explicitly notes that the lactone form is 'more stable,' while the hydroxy acid form is 'more abundant' under certain fermentation conditions [1].

Physicochemical Properties
Predicted / Class-level
pKa ~13.49, LogD (pH 7.4) = -1.02 (acid); lactone is neutral, more lipophilic. Acid hygroscopic, less stable.
Stability and solubility context for handling; predicted data require verification.
ACD/Labs prediction; storage under inert atmosphere recommended
Physicochemical Properties Solubility Stability LogD pKa

Monacolin J Acid Applications


Biocatalytic Synthesis of Simvastatin and Analogs

Monacolin J acid is the sole substrate for one-step, green biocatalytic production of simvastatin acid using engineered LovD acyltransferase variants and an α-dimethylbutyryl thioester co-substrate [1]. This application is fundamentally impossible with any other monacolin or statin acid. The quantitative data from the biosynthetic pathway (Evidence Item 3) confirms MJA's unique position as the precursor. Industrial and academic groups focused on enzymatic synthesis of statins must procure MJA specifically. Procuring lovastatin acid or simvastatin acid would halt the project.

Fermentative Monacolin J Production

The development of engineered Aspergillus terreus strains expressing highly efficient lovastatin hydrolases, such as PcEST, enables single-step fermentation for the production of monacolin J acid with ~95% conversion efficiency from lovastatin [2]. This quantitative benchmark (Evidence Item 3) makes MJA a key target for strain engineering and process development. Researchers in this field require authentic MJA as an analytical standard for HPLC/UPLC quantification and as a reference for yield optimization.

Semisynthesis of Novel HMG-CoA Reductase Inhibitors

The free C8 hydroxyl group of monacolin J acid provides a versatile chemical handle for attaching diverse side chains, enabling the creation of novel statin derivatives with potentially improved pharmacological properties [3]. The baseline IC50 of 1.2 μg/mL for the sodium salt of monacolin J (Evidence Item 2) serves as a critical reference point for quantifying the improvement in potency achieved by adding new side chains. This application is central to medicinal chemistry and drug discovery programs aiming to develop next-generation statins or compounds with neuroprotective activities.

Analytical Standard for Statin Impurity Profiling

Monacolin J is a known impurity in lovastatin and simvastatin formulations. Monacolin J acid, with its distinct retention time (3.91 minutes vs. 4.17 minutes for the lactone) and molecular mass, is an essential reference standard for developing and validating HPLC/UPLC methods for quality control and impurity profiling in pharmaceutical manufacturing [4]. The clear analytical differentiation (Evidence Item 1) ensures accurate identification and quantification, which is a regulatory requirement.

Application
Selection Property
Validation Focus
Biocatalytic statin synthesis studies
LovD substrate specificity
Acyltransferase assay validation
Microbial MJA production optimization
Hydrolase efficiency benchmark
Fermentation yield validation
Novel HMG-CoA reductase inhibitor research
Free C8 hydroxyl derivatization
Baseline IC50 comparison; inhibition assay context
Research formulation impurity profiling
Distinct retention time and mass
Method validation for impurity identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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